molecular formula C8H7BrF2O B136177 1-Bromo-4-ethoxy-2,3-difluorobenzene CAS No. 156573-09-0

1-Bromo-4-ethoxy-2,3-difluorobenzene

Cat. No. B136177
M. Wt: 237.04 g/mol
InChI Key: OJZVBJOHBGYINN-UHFFFAOYSA-N
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Patent
US09109157B2

Procedure details

To an aqueous (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter, abbreviated as TBAB) (24.2 g), sodium hydroxide (75.9 g) was added, and heating agitation was carried out at 80° C. for 6 hours in a nitrogen atmosphere. After completion of the reaction, extraction was carried out with heptane, an organic layer was washed with water and a saturated aqueous solution of sodium chloride, and then the resultant solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and thus a black oily matter was obtained. The resultant material was purified by distillation, and thus 1-ethoxy-2,3-difluorobromobenzene (T-2) was obtained as a colorless oily matter (230.0 g, yield: 97%).
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Quantity
196.2 g
Type
reactant
Reaction Step Three
Quantity
75.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[C:3]=1[F:10].Br[CH2:12][CH3:13].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCCC>[CH2:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([F:10])[C:4]=1[F:9])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
solution
Quantity
400 mL
Type
reactant
Smiles
Step Two
Name
Quantity
195 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)F)F
Step Three
Name
Quantity
196.2 g
Type
reactant
Smiles
BrCC
Step Four
Name
Quantity
75.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating agitation
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, extraction
WASH
Type
WASH
Details
an organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and then the resultant solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
thus a black oily matter was obtained
DISTILLATION
Type
DISTILLATION
Details
The resultant material was purified by distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C=C1)Br)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.